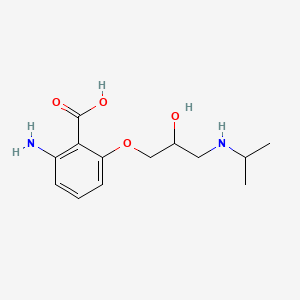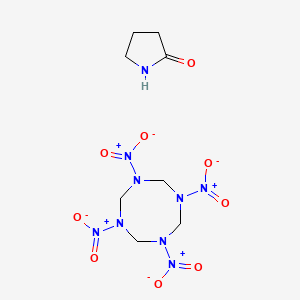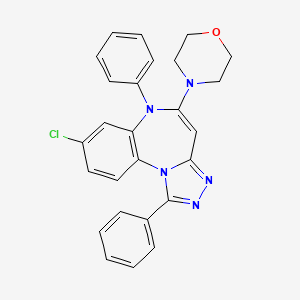
N,N'-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of anthraquinone moieties linked to a thiophene ring through benzoylamino groups. Anthraquinone derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide typically involves the following steps:
Formation of Benzoylamino Anthraquinone: The initial step involves the reaction of anthraquinone with benzoyl chloride in the presence of a base, such as pyridine, to form benzoylamino anthraquinone.
Coupling with Thiophene-2,5-dicarboxylic Acid: The benzoylamino anthraquinone is then coupled with thiophene-2,5-dicarboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of solvents to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone moieties can be oxidized to form quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives.
Substitution: The benzoylamino groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted benzoylamino anthraquinone derivatives.
科学研究应用
N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用机制
The mechanism of action of N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The anthraquinone moieties can intercalate into DNA, inhibiting the activity of topoisomerases and leading to the disruption of DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Anthraquinone: A simpler structure with similar biological activities.
Benzoylamino Anthraquinone: Lacks the thiophene moiety but shares the benzoylamino and anthraquinone groups.
Thiophene-2,5-dicarboxamide: Contains the thiophene ring but lacks the anthraquinone moieties.
Uniqueness
N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide is unique due to the combination of anthraquinone and thiophene moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a multifunctional compound with applications in various scientific fields.
属性
CAS 编号 |
89923-47-7 |
|---|---|
分子式 |
C48H28N4O8S |
分子量 |
820.8 g/mol |
IUPAC 名称 |
2-N,5-N-bis(5-benzamido-9,10-dioxoanthracen-1-yl)thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C48H28N4O8S/c53-41-29-17-9-21-33(39(29)43(55)27-15-7-19-31(37(27)41)49-45(57)25-11-3-1-4-12-25)51-47(59)35-23-24-36(61-35)48(60)52-34-22-10-18-30-40(34)44(56)28-16-8-20-32(38(28)42(30)54)50-46(58)26-13-5-2-6-14-26/h1-24H,(H,49,57)(H,50,58)(H,51,59)(H,52,60) |
InChI 键 |
RNDNNQUALPYABR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC(=O)C5=CC=C(S5)C(=O)NC6=CC=CC7=C6C(=O)C8=C(C7=O)C(=CC=C8)NC(=O)C9=CC=CC=C9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-](/img/structure/B12751531.png)
